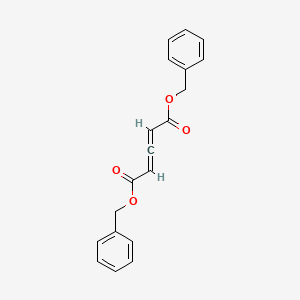![molecular formula C10H10ClNO4 B14260263 Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- CAS No. 157642-26-7](/img/structure/B14260263.png)
Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- is a chiral compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a propanoic acid backbone and a 4-chlorophenyl group. The presence of the chiral center makes it an interesting subject for research in stereochemistry and its effects on biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- typically involves the reaction of 4-chloroaniline with a suitable propanoic acid derivative. One common method is the reaction of 4-chloroaniline with propanoic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanoic acid, 2-[[[(4-bromophenyl)amino]carbonyl]oxy]-, (S)-
- Propanoic acid, 2-[[[(4-fluorophenyl)amino]carbonyl]oxy]-, (S)-
- Propanoic acid, 2-[[[(4-methylphenyl)amino]carbonyl]oxy]-, (S)-
Uniqueness
Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)- is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chiral center also adds to its uniqueness, as it can exist in different enantiomeric forms, each with distinct biological activities.
Propriétés
Numéro CAS |
157642-26-7 |
|---|---|
Formule moléculaire |
C10H10ClNO4 |
Poids moléculaire |
243.64 g/mol |
Nom IUPAC |
(2S)-2-[(4-chlorophenyl)carbamoyloxy]propanoic acid |
InChI |
InChI=1S/C10H10ClNO4/c1-6(9(13)14)16-10(15)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,15)(H,13,14)/t6-/m0/s1 |
Clé InChI |
TUINOQPCJSDSDF-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C(=O)O)OC(=O)NC1=CC=C(C=C1)Cl |
SMILES canonique |
CC(C(=O)O)OC(=O)NC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro(dimethyl)[4-(propan-2-yl)phenyl]stannane](/img/structure/B14260183.png)
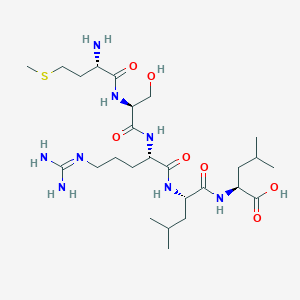
![N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide}](/img/structure/B14260205.png)
![(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B14260213.png)
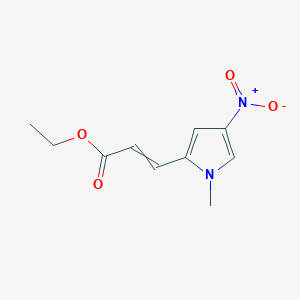
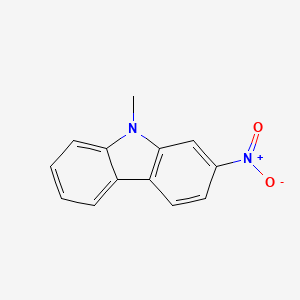
![(1,3-Phenylene)bis[(4-ethylphenyl)methanone]](/img/structure/B14260236.png)
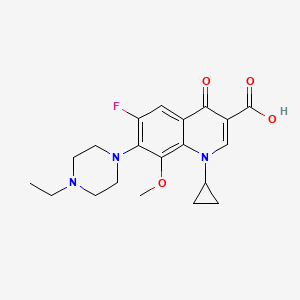
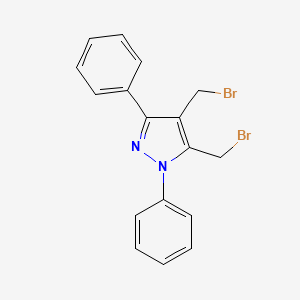
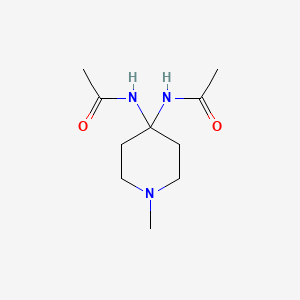
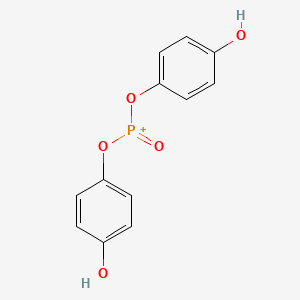

![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
